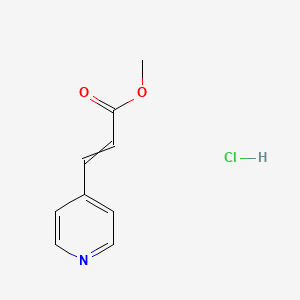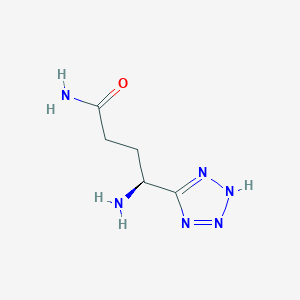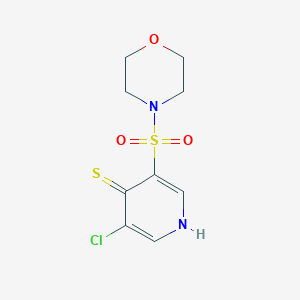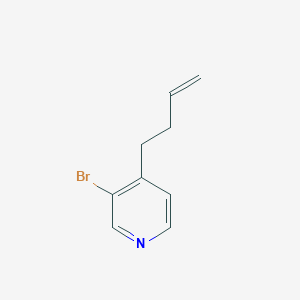![molecular formula C17H15N2O3S- B11824695 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 7th position and a sulfinatoamino-methylphenyl group at the 4th position of the quinoline ring, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline with 4-[(sulfinatoamino)methyl]phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The sulfinatoamino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses . The presence of the methoxy and sulfinatoamino groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
7-Methoxy-4-methylcoumarin: Shares the methoxy group but differs in the core structure and functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.
2-Amino-7′-methoxy-5-(4-methoxyphenyl)-2′H-spiro[imidazole-4,3′-quinoline]-2′,4′(1′H)-dione: Another quinoline derivative with different substituents and biological activities.
Uniqueness: 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H15N2O3S- |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
7-methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-6-7-16-15(8-9-18-17(16)10-14)13-4-2-12(3-5-13)11-19-23(20)21/h2-10,19H,11H2,1H3,(H,20,21)/p-1 |
Clave InChI |
SYNNFMRHXHKDSQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)



![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
